Homochlorcyclizine dihydrochloride
Overview
Description
Homochlorcyclizine dihydrochloride is a derivative of cyclizine with pharmacological properties that include antihistaminic activity, comparable to diphenhydramine. It is known for its effectiveness in the prophylaxis of seasickness and has been found to offer significant protection against motion sickness. Additionally, it has local anesthetic properties and displays atropine-like antispasmodic effects on intestinal smooth muscle .
Synthesis Analysis
The synthesis of homochlorcyclizine dihydrochloride and its related substances can be analyzed using a combination of high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, N-Methylpiperazine, a known related substance in chlorcyclizine hydrochloride, can be determined by GC using a Rtx-1 capillary column with a temperature program and flame ionization detector. The method has shown to be linear for N-methylpiperazine in the range of 10-100 µg/ml with a low limit of detection .
Molecular Structure Analysis
The molecular structure of homochlorcyclizine dihydrochloride can be studied through its enantiomers. A method for the simultaneous determination of (+)- and (-)-homochlorcyclizine in human urine has been described using high-performance liquid chromatography on a chiral stationary phase. The pH of the buffer and organic modifier in the mobile phase significantly affects the chromatographic separation, indicating the importance of molecular structure in the analysis of this compound .
Chemical Reactions Analysis
Homochlorcyclizine dihydrochloride undergoes metabolic processes in the body, as evidenced by the distinct differences in urinary excretion of its enantiomers. For example, the urinary excretion as (-)-HCZ-glucuronide within 48 hours was approximately four times higher than that of the (+)-isomer. This suggests that the compound undergoes enantioselective pharmacokinetics, with each enantiomer having a different metabolic pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of homochlorcyclizine dihydrochloride can be inferred from its pharmacological effects and the methods used for its analysis. It is a water-soluble, bitter-tasting, white crystalline solid. The compound's solubility and taste are important considerations in its formulation for medical use. The analytical methods employed for its determination, such as HPLC and GC, also reflect its chemical stability and behavior under various conditions .
Relevant Case Studies
A pharmacokinetic study conducted with three healthy volunteers, who each received a single oral dose of racemic homochlorcyclizine (20 mg), revealed significant differences between the two enantiomers, especially in the metabolic process. This study is crucial for understanding the drug's behavior in the human body and for optimizing its therapeutic use .
In another study, young Wistar rats treated with homochlorcyclizine showed morphological, histochemical, and biochemical changes, particularly in the liver. The drug induced phospholipidosis, with an increase in phosphatidyl choline and acid phospholipids, and some lysosomal enzymatic activities were also increased. These findings are important for assessing the potential side effects and long-term impact of the drug on organ systems .
Scientific Research Applications
Serotonin Antagonism and Other Pharmacologic Properties
Homochlorcyclizine dihydrochloride has been identified as an active serotonin antagonist in both in vitro and in vivo studies. It also exhibits a blocking action against histamine and acetylcholine. Furthermore, it antagonizes the spasmogenic action of the slow-reacting substance (SRS-A), which is implicated in anaphylactic shock and human asthma. Its ability to relax the guinea pig tracheal chain preparation against contractions induced by various agents, coupled with its protective action against passive and active anaphylaxis, suggests its therapeutic use in allergy fields (Kimura, Young, & Richards, 1960).
Enantioselective Pharmacokinetics
Research on the enantioselective pharmacokinetics of homochlorcyclizine dihydrochloride in rats has shown significant differences in the concentration of its enantiomers in various tissues after oral administration. This difference is attributed to preferential first-pass metabolism in the liver rather than enantioselective absorption or distribution (Nishikata et al., 1994).
Histopathologic Impact
Studies have shown that homochlorcyclizine can induce morphological, histochemical, and biochemical changes, particularly in the liver, characterized by selective phospholipid or glycolipid storage. This drug-induced phospholipidosis also results in an increase in phosphatidyl choline and acid phospholipids, as well as certain lysosomal enzymatic activities (Lageron & Saffroy, 1982).
Melanogenesis Inhibition in Melanoma Cells
Homochlorcyclizine has been found to inhibit melanogenesis in mouse B16 melanoma cells stimulated by α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthin (IBMX). Interestingly, this inhibition does not involve a reduction in cellular or melanosomal tyrosinase activity, suggesting a unique mechanism of action. This positions homochlorcyclizine as a potential skin-whitening agent for treating skin hyperpigmentation (Chang & Chen, 2012).
Interaction with Other Pharmaceuticals
Homochlorcyclizine can affect the plasma concentrations of other drugs, such as haloperidol, by inhibiting the metabolism mediated by CYP2D6. This interaction highlights the importance of considering drug-drug interactions when homochlorcyclizine is prescribed (Suzuki et al., 2003).
properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFQWFTNVMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homochlorcyclizine dihydrochloride | |
CAS RN |
1982-36-1 | |
Record name | Homochlorcyclizine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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